Methyl 4-amino-3-isopropoxybenzoate

描述

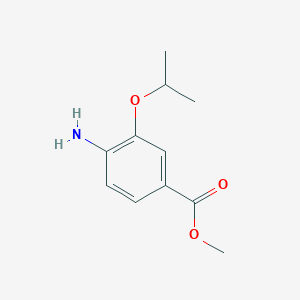

Methyl 4-amino-3-isopropoxybenzoate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of benzoic acid and features an amino group at the 4-position and an isopropoxy group at the 3-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-isopropoxybenzoate can be synthesized through the reaction of methyl 4-amino-3-hydroxybenzoate with 2-iodopropane in the presence of cesium carbonate (Cs2CO3) as a base . The reaction is typically carried out in acetone as a solvent and refluxed for about 10 hours. After the reaction, concentrated ammonium hydroxide is added to the mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

化学反应分析

Types of Reactions

Methyl 4-amino-3-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are applicable.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzene ring.

科学研究应用

Methyl 4-amino-3-isopropoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its functional groups.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of methyl 4-amino-3-isopropoxybenzoate involves its interaction with various molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the isopropoxy group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

- Methyl 4-amino-3-hydroxybenzoate

- Methyl 4-amino-3-(hydroxymethyl)benzoate

- Methyl 4-amino-3-(methylamino)benzoate

- Methyl 4-amino-3-ethylbenzoate

Uniqueness

Methyl 4-amino-3-isopropoxybenzoate is unique due to the presence of both an amino group and an isopropoxy group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in specific synthetic and research applications .

生物活性

Methyl 4-amino-3-isopropoxybenzoate, a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H15NO3

- Molecular Weight : 209.25 g/mol

- IUPAC Name : this compound

The compound features an amino group and an isopropoxy group attached to a benzoate structure, which may influence its interaction with biological systems.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound can act as a ligand, binding to specific enzymes and proteins, which modulates their activity. This interaction may lead to alterations in cellular processes such as metabolism and signaling pathways.

- Cellular Effects : Studies indicate that this compound can influence cell function by affecting gene expression and cellular metabolism. It has been shown to interact with various biomolecules, potentially leading to enzyme inhibition or activation .

- Target Organ Toxicity : Research has suggested that this compound may exhibit specific target organ toxicity, particularly affecting the respiratory system.

Antimicrobial Properties

This compound has been reported to possess antimicrobial activity, inhibiting the growth of certain bacteria and fungi. This property is likely attributed to its structural similarity to other benzoic acid derivatives known for their antimicrobial effects.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the safety profile of this compound. The results indicated a dose-dependent cytotoxic effect on various cell lines, suggesting potential therapeutic applications but also necessitating caution in dosage .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 15 | High sensitivity |

| A549 | 30 | Lower sensitivity |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This supports its potential use as an antibacterial agent in pharmaceutical formulations.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed on Wistar rats to determine the safety profile of the compound. The study revealed an LD50 value greater than 2000 mg/kg, indicating a relatively low acute toxicity level when administered orally. However, chronic exposure studies are needed to ascertain long-term effects .

Pharmacokinetics

The pharmacokinetic properties of this compound remain underexplored. However, based on its chemical structure, it is hypothesized that:

- Absorption : Likely well absorbed due to its small molecular size.

- Distribution : Expected to distribute widely in body tissues.

- Metabolism : May undergo phase I and phase II metabolic reactions typical for benzoic acid derivatives.

- Excretion : Primarily through renal pathways.

属性

IUPAC Name |

methyl 4-amino-3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIZZMSROAYWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。